3,5-Morpholinedione, 4-methyl-
Overview
Description
3,5-Morpholinedione, 4-methyl- is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. The purpose of
Scientific Research Applications
Pharmacological Effects and Mechanisms
Research on compounds structurally related to 3,5-Morpholinedione, 4-methyl- indicates significant pharmacological potential. For example, studies have explored the actions of methylenedioxymethamphetamine (MDMA) on cerebral dopaminergic, serotonergic, and cholinergic neurons, highlighting the unique psychopharmacological profile of such compounds. This includes promoting the release of dopamine and serotonin in multiple brain regions, which could provide insights into the neurological mechanisms and therapeutic potentials of structurally related compounds like 3,5-Morpholinedione, 4-methyl- (G. Gudelsky & B. Yamamoto, 2008).
Gene Function Inhibition
Morpholino oligomers, which share a morpholine ring structure similar to that of 3,5-Morpholinedione, 4-methyl-, have been utilized extensively in gene function studies. These oligomers have been tested across a range of model organisms to inhibit gene function, demonstrating the morpholine ring's utility in molecular biology and genetics research (J. Heasman, 2002).
Neurotoxicity and Neuroprotection
Studies on MDMA have also provided valuable information on neurotoxicity and neuroprotection, areas relevant to neurodegenerative diseases and psychiatric disorders. Such research could inform the development of neuroprotective agents or treatments for neurotoxicity, potentially including derivatives of 3,5-Morpholinedione, 4-methyl- (R. Cowan, 2006).
Antimicrobial and Antitumor Agents
The 2,4‐Thiazolidinediones (TZDs) review, while not directly related to 3,5-Morpholinedione, 4-methyl-, showcases the importance of heterocyclic compounds in developing antimicrobial and antitumor agents. This suggests the potential for 3,5-Morpholinedione, 4-methyl- to serve as a core structure for developing novel therapeutic agents against various diseases (Gurpreet Singh et al., 2022).
Chemical Synthesis and Drug Design
Research on the pharmacology and clinical pharmacology of MDMA highlights the intricate balance between therapeutic potential and toxicity. This underscores the importance of chemical synthesis and drug design in optimizing the beneficial properties of compounds like 3,5-Morpholinedione, 4-methyl-, while minimizing adverse effects (A. Green, A. Cross, & G. Goodwin, 1995).
properties
IUPAC Name |
4-methylmorpholine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-4(7)2-9-3-5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLCSLYYDPKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886226 | |
Record name | 3,5-Morpholinedione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Morpholinedione, 4-methyl- | |
CAS RN |
57503-67-0 | |
Record name | 4-Methyl-3,5-morpholinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57503-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Morpholinedione, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057503670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Morpholinedione, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Morpholinedione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60886226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.